U0126-EtOH (1,4-Diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene) is a potent, cell-permeable, and selective inhibitor frequently employed in biological research. Its primary function is to inhibit the activity of mitogen-activated protein kinase kinases (MAPKKs), specifically MEK1 and MEK2. [, , , , ] This inhibitory action makes U0126-EtOH a valuable tool for investigating the roles of the MAPK/ERK signaling pathway, which is implicated in various cellular processes such as proliferation, differentiation, and apoptosis. [, , , , ]
Mechanism of Action
U0126-EtOH exerts its inhibitory effect by competitively binding to the ATP-binding site of MEK1 and MEK2. [, , , , ] This binding prevents the phosphorylation and subsequent activation of extracellular signal-regulated kinases (ERK1/2), downstream targets of MEK1/2. Consequently, U0126-EtOH effectively disrupts the MAPK/ERK signaling cascade, hindering the cellular responses typically mediated by this pathway. [, , , , ]
Applications
Rheumatoid Arthritis: U0126-EtOH has been used to investigate the role of the SHH signaling pathway in Rheumatoid Arthritis (RA). Studies showed that U0126-EtOH can inhibit the proliferation and migration of fibroblast-like synoviocytes (FLSs) in RA, suggesting the therapeutic potential of targeting the SHH signaling pathway in RA patients. []
Parasitic Infections: Research on Echinococcus granulosus, the parasite causing cystic echinococcosis, has explored U0126-EtOH as a potential therapeutic agent. In vitro studies demonstrated that U0126-EtOH effectively inhibited the growth of the parasite by suppressing the phosphorylation of specific kinases within the MAPK cascade. []
Neuropathic Pain: Studies investigating the mechanisms of chronic neuropathic pain have utilized U0126-EtOH. Research suggests that U0126-EtOH might contribute to pain relief by interfering with the activation of ERK1/2, highlighting the potential role of this pathway in pain modulation. []
Cerebral Ischemic Injury: Research on cerebral ischemic injury demonstrated that U0126-EtOH can protect the nervous system by reducing the activation of the ERK1/2 pathway, inhibiting neuronal apoptosis, and reducing inflammation. []
Progesterone Secretion: Studies exploring the regulation of progesterone secretion have employed U0126-EtOH. By inhibiting ERK signaling, U0126-EtOH was shown to decrease progesterone production in murine luteal cells, indicating a crucial role of the ERK pathway in this process. []
Microglial β-Endorphin Expression: Research investigating microglial responses has utilized U0126-EtOH to examine the involvement of the ERK pathway in β-endorphin expression. Results indicated that U0126-EtOH did not significantly impact β-endorphin production in microglia, suggesting other pathways might be primarily responsible for regulating this process. []
Related Compounds
Sorafenib Tosylate
Compound Description: Sorafenib tosylate is a multi-kinase inhibitor with potent activity against RAF kinases (CRAF, BRAF, and mutated BRAF) and several receptor tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, FLT3, c-KIT, and RET. []
Relevance: Sorafenib tosylate is mentioned alongside U0126-EtOH as an inhibitor of the MAPK signaling pathway. Both compounds demonstrated inhibitory and cytolytic effects on Echinococcus granulosus protoscoleces (PSCs) in vitro, suggesting a potential therapeutic application. [] Additionally, both were tested in vivo, showing a reduction in parasite weight, though not statistically significant. [] This suggests that these compounds, while structurally distinct, share a similar mechanism of action and potential therapeutic targets.
PD184352
Compound Description: PD184352 is a highly selective inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2, which are upstream regulators of the ERK signaling pathway. [, ]
Relevance: Similar to U0126-EtOH, PD184352 targets the MAPK pathway, albeit at a different point. While U0126-EtOH inhibits MEK1/2 directly, PD184352 inhibits their upstream activators, MKK1 and MKK2. [] Notably, in contrast to U0126-EtOH and Sorafenib tosylate, PD184352 did not show efficacy in inhibiting E. granulosus PSC viability in in vivo models. [] This difference highlights the complexities of targeting specific points within the MAPK pathway and suggests that the efficacy of inhibition may depend on the precise target and the biological context.
Picroside II
Compound Description: Picroside II is an iridoid glycoside compound isolated from the traditional Chinese medicinal plant Picrorhiza scrophulariiflora. [] It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. []
Relevance: Picroside II is suggested to exert its neuroprotective effects through the ERK1/2 signaling pathway, but in contrast to U0126-EtOH, it acts by reducing ERK1/2 activation. [] This study indicates that while both compounds are linked to the ERK1/2 pathway, their effects are opposing, highlighting the complex and context-dependent nature of this signaling pathway in different cell types and disease models.
KYP-2047
Compound Description: (2S)‐1[[(2 S)‐1‐(1‐oxo‐4‐phenylbutyl)‐2‐pyrrolidinyl carbonyl]‐2‐pyrrolidinecarbonitrile, also known as KYP-2047, is a selective inhibitor of Prolyl Oligopeptidase (POP). []
Relevance: While not directly structurally related to U0126-EtOH, KYP-2047 is relevant because its study provides insight into the role of the ERK signaling pathway in progesterone secretion. [] Both KYP-2047 and U0126-EtOH downregulate ERK1/2 phosphorylation, leading to decreased progesterone production. [] This shared downstream effect suggests potential crosstalk or convergence of different signaling pathways on the ERK pathway, highlighting the complexity of cellular signaling.
Exenatide
Compound Description: Exenatide is a synthetic version of exendin-4, a naturally occurring incretin hormone found in the saliva of the Gila monster. It acts as a glucagon-like peptide-1 receptor (GLP-1R) agonist. []
Relevance: While not directly related to U0126-EtOH structurally or functionally, Exenatide's mechanism of action involves the PKA and p38 MAPK signaling pathways, eventually leading to CREB phosphorylation. [] U0126-EtOH, as a MEK inhibitor, also impacts downstream signaling through the MAPK pathway, although targeting a different branch (ERK1/2). [, , , ] This suggests a potential point of crosstalk between the pathways activated by these two compounds.
Purmorphamine
Compound Description: Purmorphamine is a small-molecule agonist of the Sonic Hedgehog (SHH) signaling pathway, acting by directly binding and activating Smoothened (SMO), a key downstream effector of the pathway. []
Relevance: While structurally dissimilar to U0126-EtOH, the study investigating Purmorphamine highlights its role in activating the MAPK/ERK signaling pathway in fibroblast-like synoviocytes (FLSs). [] This study demonstrates that U0126-EtOH can effectively block Purmorphamine-induced ERK1/2 phosphorylation, confirming its inhibitory action on the MAPK/ERK pathway. [] This finding strengthens the evidence for the role of U0126-EtOH as a tool to study and potentially target this pathway in various cellular contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
U0126 is an aryl sulfide that is (2Z,3Z)-bis[amino(sulfanyl)methylidene]butanedinitrile in which the sulfanyl hydrogens are replaced by 2-aminophenyl groups. An inhibitor of mitogen-activated protein kinase that also exhibits anti-cancer properties. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent, an antioxidant, an osteogenesis regulator and a vasoconstrictor agent. It is an enamine, an aryl sulfide, a substituted aniline and a dinitrile. U-0126 is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2. U-0126 is a synthetic organic compound that selectively inhibits the kinase activity of Mitogen-Activated Protein kinase, preventing cytokine and prostaglandin E2 production. (NCI)
The free fatty acid receptor 1 (FFAR1; GPR40) is highly expressed in pancreatic β-cells and activated by medium and long-chain fatty acids. There is evidence of a link between FFAR1 (GPR40) and the ability of fatty acids to amplify glucose-stimulated insulin secretion, making this signaling pathway a potential target for regulating diabetes, obesity, and other metabolic disorders. CAY10587 is a selective FFAR1 (GPR40) agonist (EC50 = 32 nM) that does not exhibit activity on the related FFARs: FFAR2 (GPR43) or FFAR3 (GPR41). At 100 nM, CAY10587 increases glucose-stimulated insulin secretion in the rat insulin-secreting cell line INS-1E. TUG-424 is a a potent and selective free fatty acid receptor 1 agonist. TUG-424 significantly increased glucose-stimulated insulin secretion at 100 nM and may serve to explore the role of FFA1 in metabolic diseases such as diabetes or obesity. It enhanced glucose-stimulated insulin secretion in a rat beta-cell line already at 100 nM and from isolated mouse islets through FFA1.
TUG-469 is a potent free fatty acid 1 receptor agonist. TUG-469 showed a 1.7- to 3.0-times higher potency in vitro at 1321N1 cells recombinantly expressing FFA1. Both compounds increased insulin secretion from rat insulinoma INS-1 cells. TUG-469 is > 200-fold selective for FFA1 over FFA4. Finally, a single dose of 5 mg/kg TUG-469 significantly improved glucose tolerance in pre-diabetic NZO mice. TUG-469 turned out as a promising candidate for further drug development of FFA1 agonists for treatment of type 2 diabetes mellitus. Activation of the G protein-coupled free fatty acid receptor 1 (FFA1; formerly known as GPR40) leads to an enhancement of glucose-stimulated insulin secretion from pancreatic β-cells.
TUG-905 is an Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), TUG-905 demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism.
TUG-770 is an agonist of free fatty acid receptor 1 (FFA1/GPR40; EC50 = 6.16 nM for a response to the full FFA1 agonist TUG-20 in a calcium assay in 1311N1 cells). It is selective for FFA1 over FFA2 (EC50 = 933 nM in a BRET assay). It reduces glucose levels in mice in an intraperitoneal glucose tolerance test in a dose-dependent manner with a maximal reduction at a dose of 50 mg/kg. It also reduces glucose levels in an oral glucose tolerance test in a diet-induced obesity mouse model for at least 29 days. TUG-770 is a Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. Free fatty acid receptor 1 (FFA1 or GPR40) enhances glucose-stimulated insulin secretion from pancreatic β-cells and currently attracts high interest as a new target for the treatment of type 2 diabetes.
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is an organochlorine compound. Tulobuterol has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease.